A Technical Guide to Difenoconazole Impurity 1 (CAS 1259033-72-1): Characterization, Control, and Regulatory Context
A Technical Guide to Difenoconazole Impurity 1 (CAS 1259033-72-1): Characterization, Control, and Regulatory Context
Abstract
This technical guide provides a comprehensive overview of Difenoconazole Impurity 1 (CAS 1259033-72-1), a significant process-related impurity associated with the broad-spectrum triazole fungicide, Difenoconazole. Intended for researchers, analytical scientists, and quality control professionals in the agrochemical and regulatory sectors, this document delineates the physicochemical properties of the impurity, explores its potential formation pathways, and presents a robust analytical methodology for its detection and quantification. By grounding these technical details in the current toxicological and regulatory landscape, this guide serves as an essential resource for ensuring the quality, safety, and compliance of Difenoconazole-based products.
Introduction: The Imperative of Impurity Profiling in Agrochemicals
Difenoconazole (CAS 119446-68-3) is a highly effective systemic fungicide belonging to the triazole class. It functions by inhibiting the C14-demethylation of sterols in fungi, thereby disrupting cell wall structure and function. Its wide application in protecting fruits, vegetables, and cereals makes it a cornerstone of modern crop protection strategies.
However, the complex multi-step chemical synthesis required for its production can lead to the formation of various impurities.[] These unintended compounds, which can include unreacted starting materials, intermediates, and by-products from side reactions, pose a significant concern.[] The presence of such impurities can potentially alter the toxicological profile of the final product, reduce its efficacy, and impact environmental safety.[] Consequently, rigorous monitoring and control of impurities are not merely a matter of quality assurance but a fundamental requirement for regulatory approval and market access. This guide focuses specifically on Difenoconazole Impurity 1, providing the technical insights necessary for its effective management.
Physicochemical Characterization
Understanding the fundamental properties of Difenoconazole Impurity 1 is the first step toward developing effective control strategies. A direct comparison with the parent active pharmaceutical ingredient (API), Difenoconazole, reveals key structural differences.
| Property | Difenoconazole (API) | Difenoconazole Impurity 1 |
| CAS Number | 119446-68-3[2] | 1259033-72-1[2][3] |
| Molecular Formula | C₁₉H₁₇Cl₂N₃O₃[2] | C₂₀H₁₉Cl₂N₃O₃[2][3] |
| Molecular Weight | 406.27 g/mol [2] | 420.30 g/mol [2][3] |
The addition of a CH₂ group (and a corresponding adjustment in hydrogen atoms) from the parent compound to the impurity strongly suggests that Impurity 1 is a process-related compound, likely arising from a side reaction with a C1-donating reagent or an impurity within a starting material.
Potential Formation Pathways
While the precise, proprietary synthesis routes for Difenoconazole are not publicly disclosed, knowledge of 1,2,4-triazole chemistry allows for the formulation of scientifically sound hypotheses regarding the formation of Impurity 1. The core structure of Difenoconazole involves the coupling of a substituted dichlorophenyl dioxolane moiety with a 1H-1,2,4-triazole ring.
Impurities can arise from several sources:
-
Process-Related Impurities: These are formed during the manufacturing process and can include reagents, solvents, or catalysts.[]
-
Synthetic Impurities: These are by-products and intermediates that are not fully removed during purification.[]
-
Degradation Products: These form over time due to exposure to environmental factors like light, heat, and moisture.[]
Given the molecular formula of Impurity 1, a plausible pathway is an unintended methylation or methoxylation reaction. For example, if methanol is used as a solvent or reagent under certain conditions, it could potentially react with an intermediate, adding the additional carbon observed in the impurity's structure.
Caption: Hypothetical formation of Impurity 1 via a side reaction.
Analytical Methodologies for Identification and Quantification
The control of impurities relies on robust, validated analytical methods capable of accurately detecting and quantifying them at trace levels. For Difenoconazole and its related compounds, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and specificity.[][4]
Workflow for Impurity Analysis
The overall process from sample handling to final reporting requires meticulous execution to ensure data integrity.
Caption: General analytical workflow for impurity quantification.
Protocol 1: HPLC-MS/MS Method for Quantification of Difenoconazole Impurity 1
This protocol is a representative method adapted from established procedures for Difenoconazole analysis and tailored for the specific quantification of Impurity 1.[][4]
1. Sample Preparation: i. Accurately weigh approximately 20 mg of the Difenoconazole technical grade sample into a 20 mL volumetric flask. ii. Dissolve and dilute to volume with a suitable solvent, such as acetonitrile or methanol. iii. Vortex for 30 seconds to ensure complete dissolution. iv. Perform a further serial dilution with the initial mobile phase to bring the concentration into the calibrated range of the instrument (e.g., 1-100 ng/mL). v. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions: The goal of chromatography is to achieve baseline separation of Impurity 1 from the Difenoconazole main peak and other potential impurities.
| Parameter | Condition | Rationale |
| Instrument | HPLC or UPLC System | Provides the necessary resolution and reproducibility. |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Offers excellent retention and separation for moderately nonpolar compounds like Difenoconazole and its impurities. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification promotes better peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting the analytes. |
| Gradient | Start at 40% B, ramp to 95% B over 8 min, hold 2 min | Gradient elution is necessary to separate compounds with different polarities in a reasonable time. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Injection Vol. | 5 µL | A small volume minimizes peak distortion. |
3. Mass Spectrometry Parameters: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity.
| Parameter | Condition | Rationale |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is ideal for polar to moderately polar triazole compounds, and positive mode provides a strong protonated molecular ion [M+H]⁺. |
| Ion Spray Voltage | +5500 V | Optimizes the formation of gas-phase ions. |
| Source Temp. | 550 °C | Facilitates desolvation of the mobile phase. |
| MRM Transitions | See table below | Ensures specific and sensitive detection of each compound. |
MRM Transitions for Analysis:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| Difenoconazole | 406.1 | 251.0 | Quantification[] |
| Difenoconazole | 406.1 | 337.2 | Confirmation[] |
| Difenoconazole Impurity 1 | 420.1 | 251.0 | Quantification (Hypothesized) |
| Difenoconazole Impurity 1 | 420.1 | 351.2 | Confirmation (Hypothesized) |
Rationale for Hypothesized Transitions: The precursor ion for Impurity 1 is based on its molecular weight of 420.30 ([M+H]⁺ ≈ 420.1). The product ion at m/z 251.0 is a common, stable fragment corresponding to the dichlorophenoxy-phenyl moiety, which is expected to be present in both the API and the impurity. The confirmatory ion is hypothesized based on a different fragmentation pattern. These transitions must be empirically optimized on a mass spectrometer using an impurity reference standard.
Toxicological and Regulatory Landscape
The control of pesticide impurities is governed by stringent international regulations. Regulatory bodies such as the US Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) establish Maximum Residue Limits (MRLs) for pesticides in food and feed.[5][6] MRLs are the highest level of a pesticide residue that is legally tolerated in or on food when pesticides are applied correctly according to Good Agricultural Practice (GAP).[7][8]
For impurities that are not explicitly listed with their own MRL, a default MRL often applies. In the European Union, this default value is typically set at 0.01 mg/kg.[8][9] This level is often at or near the limit of quantification (LOQ) for modern analytical methods.[8] Therefore, any food commodity containing an unlisted impurity like Difenoconazole Impurity 1 above this default level cannot be legally placed on the market.[10]
While specific toxicological data for Difenoconazole Impurity 1 is not publicly available, the general principle applied by regulators is one of caution. The toxicity of Difenoconazole itself—including its persistence in soil and potential effects on aquatic life—underscores the need to minimize all related chemical entities in the final product.[11][12] Manufacturers must demonstrate that process impurities are controlled to levels that do not pose an unacceptable risk to consumers or the environment.
Conclusion
Difenoconazole Impurity 1 (CAS 1259033-72-1) is a critical quality attribute in the production of Difenoconazole. Its effective control is essential for ensuring product safety, efficacy, and regulatory compliance. This guide has detailed its physicochemical characteristics, postulated its likely synthetic origins, and provided a robust, specific LC-MS/MS protocol for its quantification. By managing this and other impurities to levels below stringent regulatory thresholds, such as the default MRL of 0.01 mg/kg, manufacturers can ensure their products meet the highest standards of quality and safety demanded by the global market.
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